molecular formula C16H17NO2 B12901373 2-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide CAS No. 620941-91-5

2-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide

Cat. No.: B12901373
CAS No.: 620941-91-5
M. Wt: 255.31 g/mol
InChI Key: ZFKGNLNIVDFBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a tetrahydrobenzofuran ring, which is further substituted with a methyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide typically involves the reaction of 2-methylbenzoic acid with 4,5,6,7-tetrahydrobenzofuran-4-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of 2-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized benzamide derivatives, reduced benzamide derivatives, and various substituted benzamide compounds .

Scientific Research Applications

2-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction, gene expression, and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydrobenzofuran ring and methyl substitution make it different from other benzamide derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications .

Biological Activity

2-Methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide is a compound belonging to the benzamide class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C_{15}H_{19}N O
  • Molecular Weight : 255.312 g/mol
  • CAS Number : 620941-91-5

The compound features a benzamide core with a tetrahydro-benzofuran moiety, which is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that derivatives of benzamides exhibit a range of biological activities including anticancer, anti-inflammatory, and neuroprotective effects. The specific activities of this compound are summarized below:

Anticancer Activity

Recent studies have demonstrated that benzamide derivatives can inhibit cancer cell proliferation. For instance:

  • Mechanism : The compound may exert its anticancer effects through the inhibition of key signaling pathways involved in cell growth and survival.
  • Case Study : A study investigating similar benzamide derivatives found that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and HT-29) .

Anti-inflammatory Effects

Benzamide derivatives have also shown promise in reducing inflammation:

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and iNOS.
  • Case Study : In vitro studies have indicated that related compounds can significantly reduce nitric oxide production in RAW264.7 macrophages stimulated with LPS .

Neuroprotective Properties

Another area of interest is the neuroprotective potential of this compound:

  • Mechanism : It may protect neuronal cells from oxidative stress and apoptosis.
  • Case Study : Research on similar benzofuran derivatives has shown protective effects against neurotoxicity in cellular models .

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryInhibition of COX and iNOS
NeuroprotectiveProtection against oxidative stress

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Cytotoxicity Studies : Compounds structurally similar to this compound were tested against various cancer cell lines. Results indicated enhanced cytotoxicity compared to control groups .
  • Docking Studies : Molecular docking simulations suggest strong binding affinities to targets such as EGFR and MEK1, which are crucial in cancer progression .
  • In Vivo Studies : Animal models demonstrated reduced tumor growth upon administration of related benzamide derivatives, supporting their potential use in cancer therapy .

Properties

CAS No.

620941-91-5

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide

InChI

InChI=1S/C16H17NO2/c1-11-5-2-3-6-12(11)16(18)17-14-7-4-8-15-13(14)9-10-19-15/h2-3,5-6,9-10,14H,4,7-8H2,1H3,(H,17,18)

InChI Key

ZFKGNLNIVDFBJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCCC3=C2C=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.